molecular formula C17H18O6 B3033682 4-O-Methylepisappanol CAS No. 112529-37-0

4-O-Methylepisappanol

Cat. No.: B3033682
CAS No.: 112529-37-0
M. Wt: 318.32 g/mol
InChI Key: HHDPKXQKOWHDNA-IAGOWNOFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-O-Methylepisappanol can be synthesized through the methylation of episappanol. The process involves the use of diazomethane as a methylating agent. The reaction typically occurs in a methanol solvent under acidic conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the heartwood of Caesalpinia sappan. The extraction process includes the use of organic solvents such as ethyl acetate to isolate the compound from the plant material .

Chemical Reactions Analysis

Types of Reactions: 4-O-Methylepisappanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-O-Methylepisappanol has several scientific research applications:

Mechanism of Action

4-O-Methylepisappanol exerts its effects primarily through the inhibition of neuraminidase, an enzyme on the surface of influenza viruses. By inhibiting this enzyme, the compound prevents the release of viral particles from infected cells, thereby reducing the spread of the virus . Additionally, its antioxidant properties help in neutralizing reactive oxygen species, protecting cells from oxidative damage.

Comparison with Similar Compounds

  • 4-O-Methylsappanol
  • Sappanol
  • Episappanol
  • Brazilin
  • Sappanchalcone

Comparison: 4-O-Methylepisappanol is unique due to its specific methylation at the 4-O position, which imparts distinct chemical and biological properties. Compared to its analogs like 4-O-Methylsappanol and Sappanol, this compound exhibits stronger neuraminidase inhibitory activity, making it a more potent antiviral agent.

Properties

IUPAC Name

(3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-22-16-12-4-3-11(18)7-15(12)23-9-17(16,21)8-10-2-5-13(19)14(20)6-10/h2-7,16,18-21H,8-9H2,1H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDPKXQKOWHDNA-IAGOWNOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC(=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC(=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-Methylepisappanol
Reactant of Route 2
4-O-Methylepisappanol
Reactant of Route 3
4-O-Methylepisappanol
Reactant of Route 4
4-O-Methylepisappanol
Reactant of Route 5
4-O-Methylepisappanol
Reactant of Route 6
4-O-Methylepisappanol

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